N-({4-[(dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-({4-[(dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound with a unique structure that combines a dimethylamino group, a phenyl ring, and a naphthalen-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide typically involves the reaction of 4-(dimethylamino)methylbenzyl chloride with 2-(naphthalen-2-yloxy)acetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-({4-[(dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({4-[(dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(dimethylamino)phenyl)-2-(3-methylphenoxy)acetamide
- N-(4-(aminosulfonyl)phenyl)-2-(2-methylphenoxy)acetamide
- N-(4-(benzyloxy)phenyl)-2-(2,3-dimethylphenoxy)acetamide
Uniqueness
N-({4-[(dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide is unique due to its combination of a dimethylamino group and a naphthalen-2-yloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
879345-77-4 |
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Molecular Formula |
C22H24N2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[[4-[(dimethylamino)methyl]phenyl]methyl]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C22H24N2O2/c1-24(2)15-18-9-7-17(8-10-18)14-23-22(25)16-26-21-12-11-19-5-3-4-6-20(19)13-21/h3-13H,14-16H2,1-2H3,(H,23,25) |
InChI Key |
LNYIXTWSUJUZBW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CNC(=O)COC2=CC3=CC=CC=C3C=C2 |
solubility |
44.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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